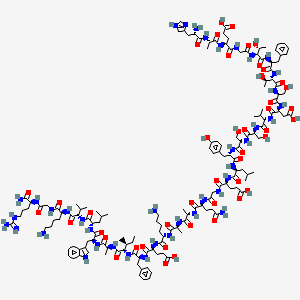
胰高血糖素样肽-1(7-36)酰胺
描述
Glucagon-Like Peptide I (7-36) (GLP)-1 (7-36)-NH2 is a peptide found in the mucosal endocrine cells of the intestine . Plasma levels of this peptide show a rise after the ingestion of a fat or mixed-component meal . Some results suggest a novel role for Glucagon-Like Peptide I (7-36)-NH2 as a physiological inhibitor of gastric acid secretion in humans .
Synthesis Analysis
The synthesis of Glucagon-Like Peptide I (7-36) amide is a product of the tissue-specific post-translational processing of the glucagon precursor . It is released postprandially from intestinal endocrine L cells and stimulates insulin secretion .Molecular Structure Analysis
The molecular structure of Glucagon-Like Peptide I (7-36) amide is complex and involves multiple amino acid residues within the transmembrane helices and extracellular loops of the receptor . The specific amino acid residues that confer ligand-induced receptor activation have been identified through sequence comparisons of GLP-1 and GLP1R with their orthologs and paralogs in vertebrates, combined with biochemical approaches .Chemical Reactions Analysis
GLP-1 (7–36) amide induced membrane depolarization that was associated with inhibition of whole-cell KATP current . In addition, GLP-l (7–36) amide produced greater than fourfold potentiation of Ca 2+ -dependent exocytosis .科学研究应用
胰岛素介导的葡萄糖摄取
GLP-1(7-36) 已被发现对患有 1 型糖尿病患者的胰岛素介导的葡萄糖摄取有影响 . 然而,体内研究的结果存在矛盾 . GLP-1 的外源性给药会降低 1 型和 2 型糖尿病患者的血糖水平 .
内脏葡萄糖摄取
体外研究表明 GLP-1(7-36) 可以增强肝脏葡萄糖摄取 . 然而,在高血糖、高胰岛素血症和肠道递送葡萄糖的情况下,GLP-1 会增加 1 型糖尿病患者的全身葡萄糖摄取,但不会增加内脏葡萄糖摄取 .
脂肪组织 GLP-1 受体
GLP-1(7-36) 作为 DMEM (杜尔贝科氏) 培养基的补充剂用于培养 3T3-L1 脂肪细胞,以研究脂肪组织 GLP-1 受体与肥胖和胰岛素抵抗之间的关系 .
胰岛素分泌
GLP-1(7-36) 已被证明可以以葡萄糖依赖性方式有效刺激胰岛素释放,并被认为是一种生理性肠降血糖素 .
人类胰腺 β 细胞的外排
GLP-1(7–36) 酰胺诱导的膜去极化与抑制全细胞 KATP 电流有关。 此外,GLP-l (7–36) 酰胺(和福司柯林)对 Ca 2+ 依赖性外排产生了超过四倍的增强作用 .
胰岛素非依赖性机制
作用机制
Target of Action
The primary target of GLP-1(7-36) is the GLP-1 receptor (GLP-1R) . This receptor is expressed in various tissues, including pancreatic β-cells . GLP-1R is a class B G-protein coupled receptor, similar to receptors for glucagon (GCG), GLP-2, and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
GLP-1(7-36) interacts with its target, the GLP-1R, to stimulate insulin secretion and inhibit glucagon secretion . This interaction leads to membrane depolarization, associated with inhibition of whole-cell KATP current . Additionally, GLP-1(7-36) potentiates Ca2±dependent exocytosis , which is crucial for insulin release.
Biochemical Pathways
GLP-1(7-36) affects several biochemical pathways. It potentiates glucose-dependent insulin secretion, inhibits glucagon secretion, and delays gastric emptying . These actions help control meal-related glycemic excursions . Furthermore, GLP-1(7-36) stimulates exocytosis in human pancreatic β-cells by both proximal and distal regulatory steps in stimulus-secretion coupling .
Pharmacokinetics
GLP-1(7-36) is released postprandially from intestinal endocrine L cells and stimulates insulin secretion . Exogenously administered glp-1(7-36) is extremely labile in vivo, with more than 80% being cleaved into glp-1(9-36) after subcutaneous or intravenous administration .
Result of Action
The action of GLP-1(7-36) leads to several effects at the molecular and cellular levels. It controls meal-related glycemic excursions through augmentation of insulin and inhibition of glucagon secretion . It also inhibits gastric emptying and food intake, actions that maximize nutrient absorption while limiting weight gain .
Action Environment
The action of GLP-1(7-36) can be influenced by various environmental factors. For instance, in the rat, GLP-1(7-36) inhibits neurons in the central nervous system responsible for food and water intake . This suggests that the central nervous system environment can influence the action of GLP-1(7-36).
生物活性
GLP-I(7-36) amide has been shown to have several biological activities, including glucose homeostasis, energy metabolism, and the regulation of food intake. In addition, GLP-I(7-36) amide has been shown to increase insulin secretion from pancreatic beta cells and reduce hepatic glucose production.
Biochemical and Physiological Effects
GLP-I(7-36) amide has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake, improve glucose tolerance, and reduce body weight. In addition, GLP-I(7-36) amide has been shown to increase glucose uptake in adipocytes and reduce the production of fatty acids.
实验室实验的优点和局限性
The advantages of using GLP-I(7-36) amide in laboratory experiments include its ability to reduce food intake, improve glucose tolerance, and reduce body weight. In addition, GLP-I(7-36) amide has been shown to increase glucose uptake in adipocytes and reduce the production of fatty acids. However, there are some limitations to using GLP-I(7-36) amide in laboratory experiments, such as its short half-life and the difficulty of synthesizing the peptide.
未来方向
The potential future directions for GLP-I(7-36) amide research include its use as a therapeutic agent for diabetes, obesity, and other metabolic diseases. In addition, GLP-I(7-36) amide could be used to study the mechanisms of glucose homeostasis and energy metabolism. Other potential future directions include the development of new GLP-I(7-36) amide analogs with improved pharmacokinetic and pharmacodynamic properties. Finally, GLP-I(7-36) amide could be used to study the molecular mechanisms of food intake regulation.
合成方法
GLP-I(7-36) amide is synthesized by the enzymatic cleavage of the prohormone proglucagon, which is found in the gut. The peptide is then released into the bloodstream and binds to the GLP-I receptor, which is found on cells throughout the body. The GLP-I receptor is a G protein-coupled receptor, meaning that it binds to G proteins and activates them. This activation of G proteins leads to a cascade of events that ultimately lead to the regulation of glucose metabolism.
安全和危害
属性
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHNMHAUYICORS-KTKZVXAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H226N40O45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107444-51-9 | |
| Record name | Glucagon-like peptide 1 (7-36) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
A: GLP-1(7-36) primarily exerts its effects by binding to the Glucagon-like Peptide-1 Receptor (GLP-1R). This interaction triggers a cascade of intracellular events, mainly through the activation of adenylate cyclase. [, , , , ] This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [, , , , , ] PKA then phosphorylates downstream targets involved in various cellular processes, including insulin secretion, glucagon suppression, and neuroprotection. [, , , , ]
ANone: While the provided research highlights the biological activity and mechanisms of GLP-1(7-36), it lacks specific details about its molecular formula, weight, and spectroscopic data. For precise structural information, further research and characterization studies are recommended.
ANone: The provided research focuses on the biological activity and effects of GLP-1(7-36) rather than its material compatibility and stability under various conditions. To explore these aspects, consult specialized material science or pharmaceutical formulation literature.
A: No, GLP-1(7-36) functions as a peptide hormone and does not exhibit catalytic properties. Its primary role involves binding to its receptor and initiating intracellular signaling cascades, rather than directly catalyzing chemical reactions. [, , ]
A: Research demonstrates that the N-terminal histidine of GLP-1(7-36) is crucial for its insulinotropic activity. [] Modifications at positions 10, 15, and 17 also significantly affect its binding affinity and activity. [] Truncated forms, such as GLP-1(9-36), exhibit different pharmacological profiles and might interact with receptors other than GLP-1R. [, , , ]
A: GLP-1(7-36) is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , , ] This short half-life necessitates strategies for improving its stability and bioavailability. [, ] Research explores the development of DPP-4 resistant analogues and alternative delivery systems, such as intranasal administration, to overcome these limitations. [, ]
ANone: The provided research primarily focuses on the biological effects of GLP-1(7-36) and does not address SHE regulations. Adherence to relevant safety and handling guidelines is crucial when working with this compound.
A: GLP-1(7-36) is rapidly metabolized by DPP-4, resulting in a short half-life of 1-2 minutes. [, ] Intravenous administration leads to a rapid increase in plasma insulin levels and a decrease in plasma glucose levels. [] The peptide's actions are mediated by its binding to GLP-1R, leading to insulin secretion, glucagon suppression, and other downstream effects. [, , , ]
ANone: GLP-1(7-36) has demonstrated efficacy in both in vitro and in vivo settings:
- In vitro: It stimulates insulin secretion in a glucose-dependent manner in isolated pancreatic islets and insulinoma cell lines. [, , , , ] It also influences lipid metabolism by stimulating fatty acid synthesis in adipose tissue explants. []
- In vivo: Animal studies have shown that GLP-1(7-36) improves glucose tolerance and lowers blood glucose levels in diabetic models. [, , ]
ANone: The research primarily focuses on the beneficial effects of GLP-1(7-36), with limited information on its toxicological profile. While GLP-1(7-36) itself is generally considered safe, long-term studies are needed to assess potential adverse effects.
A: Research highlights the challenge of GLP-1(7-36)'s short half-life due to rapid degradation by DPP-4. [] Strategies to improve its delivery and targeting include:
- Development of DPP-4 resistant analogues: These analogues exhibit prolonged half-lives and enhanced efficacy. [, ]
- Alternative delivery systems: Intranasal administration has shown promise in preclinical and clinical studies. []
ANone: The research mentions various analytical methods employed:
- Radioimmunoassay: This technique is used to quantify hormone levels, including GLP-1(7-36), in plasma and tissue samples. [, , , , ]
- Radioligand binding assays: These assays help characterize receptor binding properties and determine the affinity of ligands like GLP-1(7-36) for their receptors. [, , , ]
- Mass spectrometry: This technique identifies and characterizes GLP-1(7-36) and its metabolites in various biological matrices. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



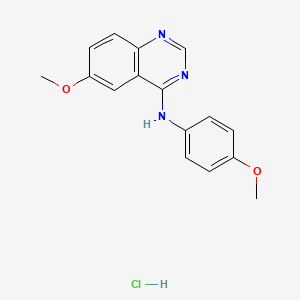


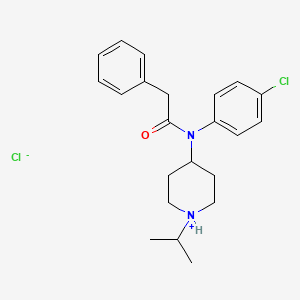

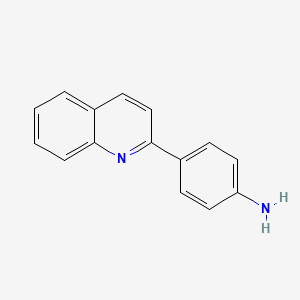
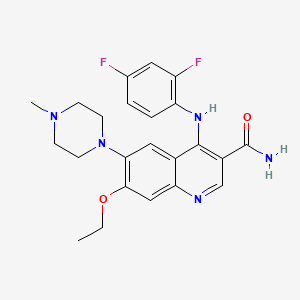


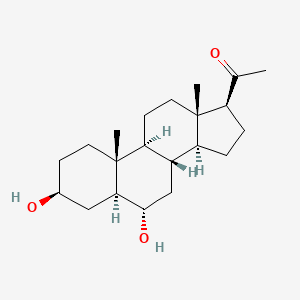
![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)

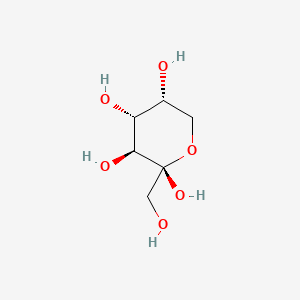
![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)